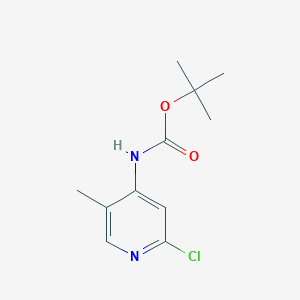

tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(2-chloro-5-methylpyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-7-6-13-9(12)5-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUZXSSXADYLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1NC(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the carbamate group at the 4-position of the pyridine ring.

- Chlorination at the 2-position.

- Methyl substitution at the 5-position.

The key step is the formation of the carbamate moiety, often achieved by reaction of an amino-substituted pyridine intermediate with tert-butyl chloroformate or related carbamoylating agents under controlled conditions.

Detailed Preparation via Carbamate Formation on Chloro-Methylpyridine Derivative

While direct literature on this compound is limited, closely related compounds such as tert-butyl N-substituted carbamates of chloropyridinyl derivatives have been prepared using the following approach, as described in patent CA3087004A1:

-

- 5-Chloropyridin-2-yl amine derivatives.

- tert-Butyl carbamates or tert-butyl N-amino derivatives as precursors.

-

- Mixing the amino-substituted pyridine with tert-butyl chloroformate or an equivalent carbamoylating agent in an organic solvent (e.g., dichloromethane, ethyl acetate).

- Addition of a base (e.g., triethylamine, sodium bicarbonate) to neutralize the acid generated and drive the reaction forward.

- Stirring at ambient or slightly elevated temperature to complete the carbamate formation.

-

- Careful control of temperature to avoid side reactions.

- Use of anhydrous conditions to prevent hydrolysis.

- Purification by extraction and column chromatography to obtain high purity product.

This method is characterized by:

- Reduction of reaction medium viscosity.

- Improved yield and purity of the carbamate product.

- Applicability to various substituted pyridine derivatives.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting amine substrate | 2-amino-5-methylpyridine or 5-chloro-2-aminopyridine derivatives | Pre-functionalized pyridine ring |

| Carbamoylating agent | tert-Butyl chloroformate or tert-butyl N-amino carbamate | Source of tert-butyl carbamate group |

| Solvent | Dichloromethane, ethyl acetate, or similar | Anhydrous conditions required |

| Base | Triethylamine, sodium bicarbonate | Neutralizes HCl formed during carbamate formation |

| Temperature | 0°C to room temperature (20–25°C) | Controlled to minimize side reactions |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Purification | Extraction, column chromatography | To achieve high purity |

| Yield | Typically 70–90% | Dependent on substrate purity and reaction control |

Research Findings and Analysis

The patent CA3087004A1 describes a method involving mixing tert-butyl N-amino cyclohexyl carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent, followed by base addition and stirring, yielding high purity carbamate compounds relevant to pyridine derivatives.

Although this patent focuses on a more complex carbamate derivative, the described methodology can be adapted for this compound by substituting the appropriate pyridinyl amine precursor.

The literature on related tert-butyl carbamate derivatives emphasizes the importance of reaction conditions such as solvent choice, base, and temperature to optimize yield and purity.

No direct reports on alternative novel synthetic routes for this compound were found in the recent literature, indicating the predominance of carbamoylation of amino-pyridine derivatives as the standard preparation method.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Formation of tert-Butyl 2-azido-5-methylpyridin-4-ylcarbamate or tert-Butyl 2-thiocyanato-5-methylpyridin-4-ylcarbamate.

Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.

Reduction: Formation of tert-Butyl 2-amino-5-methylpyridin-4-ylcarbamate.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate serves as a significant building block for the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions: It can be utilized in coupling reactions to create larger molecular structures.

Biology

The compound is employed as a probe in biological research to study enzyme-substrate interactions. The presence of the chlorine atom enhances its binding affinity to specific enzymes, making it useful in biochemical assays aimed at understanding metabolic pathways and enzyme kinetics.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore . Modifications to its structure could lead to the development of novel drugs with improved efficacy and reduced side effects. Its interactions with biological targets are crucial for designing new therapeutic agents.

Industrial Applications

The compound finds utility in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in synthesizing various commercial products, particularly herbicides and pesticides due to its structural similarity to other biologically active compounds.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, studies on its interaction with cytochrome P450 enzymes revealed significant binding affinity, suggesting potential applications in drug metabolism research.

Case Study 2: Development of Herbicides

The compound has been explored as an intermediate in synthesizing new herbicides. Its structural properties allow it to mimic natural herbicides, providing an avenue for developing more effective agricultural chemicals that target specific weeds while minimizing harm to crops.

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally related pyridinylcarbamates exhibit variations in substituent type, position, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Positional Isomers

- tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate (CAS 1203498-98-9)

- Structure : Chlorine at 2-position, methyl at 5-position, carbamate at 3-position.

- Molecular Formula : C₁₁H₁₅ClN₂O₂ (MW 242.70) .

- Key Differences : The carbamate group at the 3-position alters electronic distribution compared to the 4-position isomer. This positional change may influence hydrogen bonding and steric accessibility in reactions.

Substituted Pyridinylcarbamates with Alternative Functional Groups

tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate

- Structure : Formyl group replaces the methyl at the 5-position.

- Molecular Formula : C₁₁H₁₃ClN₂O₃ (MW 256.69) .

- Key Differences : The formyl group introduces electrophilic character, enabling nucleophilic addition reactions (e.g., Grignard or condensation reactions), unlike the inert methyl group in the target compound.

- tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate Structure: Methoxy group at 5-position, carbamate at 3-position. Molecular Formula: C₁₁H₁₅ClN₂O₃ (MW 258.70) .

Derivatives with Bulky Substituents

- tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Reactivity and Stability Trends

| Compound Type | Reactivity Trends | Stability Notes |

|---|---|---|

| Methyl-substituted derivatives | Moderate reactivity; methyl group inert in most conditions | High stability due to tert-butyl carbamate |

| Formyl-substituted derivatives | High reactivity in nucleophilic additions, oxidations | Susceptible to oxidation |

| Methoxy-substituted derivatives | Enhanced nucleophilic substitution at electron-rich positions | Stable under acidic conditions |

| Bulky substituent derivatives | Reduced reactivity due to steric hindrance; improved lipophilicity | Stable but poor aqueous solubility |

Research Findings and Implications

- Synthetic Utility : The methyl group in this compound provides a stable scaffold for further functionalization, such as cross-coupling reactions at the chlorine site .

- Biological Relevance : Pyridinylcarbamates with chloro and methyl groups are explored as kinase inhibitors, where substituent positions critically affect target binding .

- Thermodynamic Stability : Compounds with tert-butyl carbamate groups exhibit superior thermal stability compared to methyl or ethyl carbamates, as evidenced by their prevalence in high-temperature reactions .

Actividad Biológica

Introduction

Tert-butyl 2-chloro-5-methylpyridin-4-ylcarbamate is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features

- Molecular Formula : C₉H₁₁ClN₁O₂

- Molecular Weight : 188.65 g/mol

- Functional Groups : Chloro group, carbamate group, and methyl substitution on the pyridine ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer cell proliferation and inflammation. The presence of the chloro and methyl groups may enhance its binding affinity to target proteins such as kinases and other enzymes critical in disease pathways .

Interaction with Biological Targets

- Enzyme Inhibition : The compound may act as an inhibitor of specific protein kinases, which play a crucial role in signal transduction pathways associated with cancer and other diseases.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may also exhibit similar effects against bacterial strains.

- Anti-inflammatory Effects : The structural components may confer anti-inflammatory properties, making it a candidate for further pharmacological studies .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl (2-chloro-5-nitropyridin-4-yl)carbamate | C₉H₁₁ClN₃O₂ | Nitro group present | Antimicrobial and anticancer properties |

| Tert-butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate | C₉H₁₁ClN₂O₂ | Isopropoxy group | Antimicrobial activity |

| This compound | C₉H₁₁ClN₁O₂ | Methyl group instead of nitro | Diverse pharmacological effects |

The unique combination of functional groups in this compound distinguishes it from its analogs, potentially leading to distinct biological activities not observed in other compounds.

Study on Anticancer Properties

A recent study evaluated the anticancer potential of this compound using various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against several cancer types, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity Assessment

In vitro studies demonstrated that this compound showed promising antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were comparable to those of known antibiotics, indicating its potential as a therapeutic agent in treating resistant bacterial infections .

Q & A

Q. What are the key considerations for synthesizing tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate in a laboratory setting?

- Methodological Answer : Synthesis typically involves carbamate formation via reaction of 2-chloro-5-methylpyridin-4-amine with tert-butyl chloroformate. Key steps include:

- Base selection : Use a mild base (e.g., pyridine or DMAP) to avoid dehydrohalogenation of the chloro substituent.

- Solvent optimization : Anhydrous dichloromethane or THF minimizes side reactions.

- Temperature control : Maintain 0–5°C during reagent addition to suppress competing hydrolysis.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted amine or byproducts .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : H and C NMR verify carbamate formation (e.g., tert-butyl C=O at ~155 ppm) and absence of residual amine protons.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% ideal).

- Mass spectrometry : ESI-MS confirms molecular ion ([M+H] at m/z 243.1) and fragmentation patterns .

Q. What are the primary stability concerns and recommended storage conditions for this compound?

- Methodological Answer : Stability risks include:

- Hydrolysis : The carbamate group is sensitive to moisture, requiring storage in anhydrous conditions (desiccator, argon atmosphere).

- Photodegradation : Protect from light using amber glassware.

- Temperature : Store at –20°C for long-term stability.

Monitor degradation via periodic TLC or HPLC .

Q. What safety protocols are essential when handling tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline.

- Waste disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can:

Q. What experimental strategies resolve contradictory data regarding the compound’s reactivity under varying pH conditions?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected hydrolysis rates) require:

- pH-rate profiling : Measure reaction rates across pH 2–12 to identify acid/base-catalyzed pathways.

- Isotopic labeling : Use O-labeled water to trace hydrolysis mechanisms.

- Control experiments : Exclude metal ion interference by adding EDTA .

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in subsequent derivatization reactions?

- Methodological Answer : Steric effects can direct reactivity:

- C2 vs. C6 substitution : The tert-butyl group at C4 may shield C6, favoring C2 attack in cross-coupling reactions.

- Kinetic vs. thermodynamic control : Use low-temperature Suzuki-Miyaura couplings to isolate kinetically favored products.

Compare with analogs lacking the tert-butyl group to isolate steric contributions .

Q. What methodologies optimize the catalytic coupling of this compound with aromatic amines?

- Methodological Answer : For Buchwald-Hartwig amination:

- Catalyst screening : Test Pd(dba)/XPhos vs. Pd(OAc)/SPhos for C-N bond formation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance catalyst stability.

- Additives : Include CsCO as a base and molecular sieves to scavenge moisture.

Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer : Conflicting solubility data (e.g., in DMSO vs. ethanol) may arise from:

- Polymorphism : Characterize crystalline forms via XRD.

- Impurity effects : Recrystallize from ethyl acetate/hexane and re-test.

- Temperature dependence : Measure solubility at 25°C and 40°C to assess thermodynamic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.